molecular formula C9H9BrN2S B1519772 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine CAS No. 1177285-27-6

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No. B1519772
CAS RN: 1177285-27-6
M. Wt: 257.15 g/mol
InChI Key: OIEPTKBXWDYGHL-UHFFFAOYSA-N
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Description

“4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is a chemical compound with the molecular formula C9H9BrN2S . It has a molar mass of 257.15 .


Molecular Structure Analysis

The molecular structure of “4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” can be represented by the SMILES string NC(S1)=NC2=C1C=CC=C2Br . This string is a form of notation that encodes the molecular structure in a line of text.

Scientific Research Applications

Palladium-Catalyzed Aminocarbonylation

In a study by Wan, Alterman, Larhed, and Hallberg (2002), dimethylformamide was found to act as an efficient source of carbon monoxide and dimethylamine in the palladium-catalyzed aminocarbonylation of aryl bromides, which could be relevant for the use of 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine in such reactions (Wan, Alterman, Larhed, & Hallberg, 2002).

Fluorescent and Colorimetric pH Probe

Diana, Caruso, Tuzi, and Panunzi (2020) synthesized a water-soluble fluorescent and colorimetric pH probe using a benzothiazole moiety, demonstrating its potential application in pH sensing and intracellular pH imaging, which may include derivatives like 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine (Diana, Caruso, Tuzi, & Panunzi, 2020).

Synthesis of N-Fused Heterocyclic Compounds

Kim, Dao, and Cho (2018) described the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones using β-bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes. This study might have implications for the synthesis of compounds similar to 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine (Kim, Dao, & Cho, 2018).

Aromatic Nucleophilic Substitution with Rearrangement

Guerrera, Salerno, Lamartina, and Spinelli (1995) researched the reaction between 3-bromo-2-nitrobenzo[b]thiophene and amines, potentially relevant for understanding the reactions of compounds like 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Corrosion Inhibition

Salarvand, Amirnasr, Talebian, Raeissi, and Meghdadi (2017) investigated the corrosion inhibition performance of benzothiazole derivatives for mild steel, highlighting the potential of compounds like 4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine in this area (Salarvand, Amirnasr, Talebian, Raeissi, & Meghdadi, 2017).

Safety and Hazards

According to Sigma-Aldrich, “4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine” is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed . The safety information includes the following hazard statements: H301, and the following precautionary statements: P301 + P310 + P330 .

properties

IUPAC Name

4-bromo-N,N-dimethyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12(2)9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEPTKBXWDYGHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(S1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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